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molecular formula C11H11ClN2O2 B3250803 3-Quinolinamine, 4-chloro-6,7-dimethoxy- CAS No. 205448-45-9

3-Quinolinamine, 4-chloro-6,7-dimethoxy-

Cat. No. B3250803
M. Wt: 238.67 g/mol
InChI Key: PVNJEWZCQLRQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809097B1

Procedure details

A solution of 4-chloro-6,7-dimethoxy-3-nitroquinoline (1.07 g, 4 mmol) in ethanol (40 ml) containing Raney Nickel (1 g) was stirred under hydrogen at atmospheric pressure for 3 hours. The volatiles were removed by evaporation. The residue was triturated with petroleum ether, collected by filtration and dried under vacuum to give 3-amino-4-chloro-6,7-dimethoxyquinoline (925 mg, 97%).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:16]([O-])=O>C(O)C.[Ni]>[NH2:16][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[Cl:1])=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=2

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at atmospheric pressure for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with petroleum ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 925 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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